Product packaging for Lithium sulfate monohydrate(Cat. No.:CAS No. 10102-25-7)

Lithium sulfate monohydrate

Cat. No.: B156303
CAS No.: 10102-25-7
M. Wt: 123.1 g/mol
InChI Key: NKEPWRHODHQIRS-UHFFFAOYSA-N
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Description

Significance of Lithium Sulfate (B86663) Monohydrate in Advanced Materials Science Research

Lithium sulfate monohydrate is a compound of considerable interest in the field of advanced materials science due to its diverse and advantageous properties. Its applications span a wide range of technologies, driven by its unique optical, electrical, and structural characteristics. Research has highlighted its potential as a key component in the development of next-generation electronic and optical devices.

The material is recognized for its significant non-linear optical (NLO) properties, making it a candidate for applications in laser technology and optical communications. aip.orgscirp.org Single crystals of this compound have been investigated for their use in NLO assistant devices. aip.org Furthermore, it exhibits noteworthy piezoelectric and electro-optic effects. psu.edu These properties are fundamental to the function of various sensors and actuators. In the realm of energy technology, this compound is explored for its use in solar panels and has potential applications in new classes of batteries. chemicalbook.com It is also used as a precursor for lithium sulfide (B99878) (Li₂S), a key component in lithium-sulfur batteries, which are a promising next-generation energy storage solution. nih.gov

In the construction and manufacturing sectors, it serves as an additive to Portland cement, where it functions to accelerate the curing process. chemicalbook.com Its utility extends to the ceramics and glass industries, where it is used to enhance the physical and chemical properties of the final products, such as improving durability, thermal stability, and clarity. growthmarketreports.com The ongoing research into doping this compound with various ions aims to further tailor and enhance its physical and chemical properties for specific applications, such as photonic devices. aip.orgpsu.edu Studies have shown that doping can alter its optical, thermal, and mechanical characteristics, opening up new avenues for its use in modern electronics. researchgate.netbohrium.com

Historical Context of this compound Scholarly Investigations

The scientific study of this compound has a history that dates back to the early 20th century, with initial investigations focusing on its fundamental crystal structure. One of the earliest comprehensive studies was conducted by Ziegler in 1934, which provided a foundational understanding of its crystallographic arrangement. aip.org This early work was pivotal in establishing the basic structural parameters of the compound.

Later, in the mid-20th century, researchers revisited the structure of this compound to gain more detailed insights. A significant reinvestigation was undertaken to precisely determine the position of the hydrogen bonds within the crystal lattice and to examine the asymmetry of the sulfate group, which had been suggested in Ziegler's earlier work. aip.org These studies confirmed the disposition of hydrogen bonds and provided a more refined model of the sulfate group's configuration.

A notable advancement in the characterization of this compound came with the application of neutron diffraction techniques. A 1968 study using neutron diffraction provided a more detailed picture of the hydrogen bonding within the crystal, showing that the water molecule is weakly bonded to an oxygen atom of a sulfate ion and another water molecule. aip.org This research was crucial for a deeper understanding of the intermolecular forces at play within the crystal. Throughout its history of scholarly investigation, research has evolved from fundamental structural elucidation to exploring its advanced functional properties, such as its solubility and the growth of single crystals for applications in materials science. psu.edu

Properties of this compound

PropertyValue
Chemical Formula Li₂SO₄·H₂O
Molar Mass 128.0 g/mol nih.govmerckmillipore.com
Appearance Colorless monoclinic or hexagonal crystals chemicalbook.com
Density 2.060 g/cm³ merckmillipore.comhoneywell.com
Melting Point 120 °C merckmillipore.comsigmaaldrich.com
Solubility in Water 340 g/L merckmillipore.comsigmaaldrich.com
Crystal System Monoclinic researchgate.net
Space Group P21/a researchgate.net

Research Findings on Doped this compound

DopantEffect on PropertiesInvestigated Applications
Copper (Cu (II)) Alters decomposition temperature; can enhance crystalline perfection. psu.eduNonlinear optical materials. psu.edu
Europium (Eu³⁺) and Terbium (Tb³⁺) Decreases optical band gap; increases Urbach energy, optical conductivity, and NLO susceptibility. bohrium.comOptoelectronic devices. bohrium.com
Cadmium (Cd) and Manganese (Mn) Influences crystal growth, linear/nonlinear optical, pyroelectric, and piezoelectric properties. rsc.orgPyroelectric and piezoelectric devices. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4LiO5S B156303 Lithium sulfate monohydrate CAS No. 10102-25-7

Properties

CAS No.

10102-25-7

Molecular Formula

H4LiO5S

Molecular Weight

123.1 g/mol

IUPAC Name

dilithium;sulfate;hydrate

InChI

InChI=1S/Li.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2

InChI Key

NKEPWRHODHQIRS-UHFFFAOYSA-N

SMILES

[Li+].[Li+].O.[O-]S(=O)(=O)[O-]

Canonical SMILES

[Li].O.OS(=O)(=O)O

Other CAS No.

10102-25-7

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Crystallization Science of Lithium Sulfate Monohydrate

Solution Growth Techniques for Single Crystal Fabrication

The fabrication of high-quality single crystals of lithium sulfate (B86663) monohydrate predominantly relies on solution-based methods, where the solute is dissolved in a suitable solvent and allowed to crystallize under controlled conditions.

Slow Evaporation Method and Optimization Parameters

The slow evaporation technique is a widely practiced method for growing lithium sulfate monohydrate crystals. This process involves dissolving the compound in a solvent, typically highly purified water, to create a saturated or slightly supersaturated solution. The solvent is then allowed to evaporate slowly at a constant temperature, which increases the solute concentration and leads to the formation of crystals. psu.eduscholarsresearchlibrary.com

A crucial aspect of lithium sulfate is its negative solubility, meaning its solubility in water decreases as the temperature rises. researchgate.netwikipedia.org This property must be carefully managed during crystallization. For instance, a saturated solution is typically prepared at a specific temperature (e.g., 39.9 g per 100 ml of water at 30°C) and then maintained in a disturbance-free environment to facilitate slow evaporation. psu.eduresearchgate.net To eliminate impurities that can affect crystal quality, the raw material often undergoes repeated recrystallization before the final growth process. psu.edu

The quality and size of the crystals are highly dependent on several optimization parameters. Controlling the rate of evaporation is paramount; this can be achieved by using containers with restricted openings, such as covering them with perforated foil. psu.edu The choice of solvent, maintaining a stable temperature, and ensuring a clean, particle-free solution are also critical factors for achieving high-quality crystals with good transparency and minimal defects. researchgate.net

Table 1: Optimization Parameters for Slow Evaporation of Li₂SO₄·H₂O

ParameterObjectiveMethod/Consideration
Solute Purity Minimize defects and inclusionsUse high-purity, recrystallized this compound.
Solvent Achieve moderate solubilityDeionized water is the most common and effective solvent. psu.edu
Temperature Maintain constant supersaturationA stable temperature environment is crucial, especially given the negative solubility profile.
Evaporation Rate Promote slow, ordered growthControl the opening of the crystallization vessel (e.g., with cotton or perforated film).
Environment Prevent spurious nucleation/defectsKeep the setup in a vibration-free and clean area.

Modified Sankaranarayanan–Ramasamy (SR) Method for Controlled Growth and Size Enhancement

To overcome the limitations of conventional slow evaporation, such as spontaneous nucleation and restricted size, the Sankaranarayanan–Ramasamy (SR) method and its modified versions have been successfully applied to grow this compound. researchgate.netiaea.org This unidirectional crystallization technique is particularly advantageous for materials with negative solubility. researchgate.net

The SR method allows for the growth of large, high-quality, and specifically oriented single crystals by carefully controlling the temperature gradient and solution hydrodynamics. iaea.orgrsc.org In a typical setup, a seed crystal is placed at the bottom of a growth ampoule containing a saturated solution. scholarsresearchlibrary.com A ring heater at the top of the ampoule creates a temperature gradient that drives solvent evaporation and subsequent condensation, allowing the solute to deposit onto the seed crystal in a controlled manner. scholarsresearchlibrary.comresearchgate.net This prevents spurious nucleation at the solution's surface, a common issue in conventional methods. researchgate.net

This technique has proven effective in producing large single crystals of this compound, with reported sizes reaching up to 80 mm in length and 20 mm in diameter, at a growth rate as high as 3 mm per day. iaea.orgresearchgate.net Crystals grown by the modified SR method exhibit superior quality, including higher crystalline perfection, enhanced hardness, and better laser stability compared to those grown by slow evaporation. researchgate.netresearchgate.net

Table 2: Comparison of Li₂SO₄·H₂O Crystals: Conventional vs. SR Method

PropertyConventional Slow EvaporationModified SR Method
Crystal Size Smaller, less uniformLarger, bulk single crystals (e.g., 40-80 mm length) researchgate.netiaea.org
Growth Control Prone to spurious nucleationUnidirectional, controlled growth iaea.org
Crystalline Perfection More defects and inclusionsHigh degree of perfection researchgate.net
Growth Rate SlowerHigher (e.g., up to 3 mm/day) researchgate.net
Mechanical Hardness LowerHigher researchgate.net
Laser Stability LowerHigher researchgate.net

Influence of Chemical Environment on Crystal Morphology and Perfection

The chemical environment, including the level of supersaturation and the presence of foreign ions, plays a decisive role in shaping the final characteristics of the this compound crystals.

Impact of Supersaturation on Crystal Growth and Twinning Phenomena

Supersaturation is the primary driving force for crystallization. It is defined as the state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature. nih.gov The level of supersaturation directly influences both the nucleation rate and the crystal growth rate.

In the crystallization of this compound, maintaining an optimal level of supersaturation is critical.

Low Supersaturation: At low levels, growth is slow and orderly, often leading to crystals with higher structural perfection. This condition favors the growth of existing crystals over the formation of new nuclei. dtu.dk

The management of supersaturation is therefore a trade-off between growth speed and crystal perfection. For high-quality single crystals, a low and precisely controlled supersaturation is preferred.

Role of Impurities and Dopants on Crystalline Quality and Growth Rate

The presence of impurities or intentionally added dopants in the crystallization solution can significantly alter the growth kinetics, morphology, and physical properties of this compound crystals. aip.org These foreign ions can be incorporated into the crystal lattice or adsorb onto the crystal surfaces, thereby influencing the growth process. uantof.cl

Doping is a common strategy to enhance specific properties of the crystals. For instance, the incorporation of metal dopants has been shown to improve the physicochemical characteristics of this compound. researchgate.net

Copper (Cu²⁺): Doping with copper has been investigated to improve the crystalline quality and enhance physical properties. psu.edu The presence of a low concentration of certain dopants can reduce defects and enhance crystalline perfection. psu.edu

Europium (Eu³⁺) and Terbium (Tb³⁺): Doping with rare-earth ions like Europium and Terbium has been shown to affect the optical and electrical properties, such as increasing the dielectric constant and altering the optical bandgap. researchgate.net

Potassium Hydroxide (B78521) (KOH): The addition of dopants like KOH has been used in conjunction with the SR method to grow new crystal compositions. scholarsresearchlibrary.com

The addition of dopants can increase the efficacy of the grown single crystals for applications in photonics and other non-linear optical devices. aip.org However, doping can also introduce stress into the crystal lattice, which in some cases may lead to a degradation of the crystal structure. researchgate.net

Table 3: Effect of Selected Dopants on Li₂SO₄·H₂O Crystal Properties

DopantObserved EffectReference
Copper (Cu²⁺) Improved crystalline quality, enhanced physical properties. psu.edu
Europium (Eu³⁺) Increased dielectric constant, decreased optical bandgap. researchgate.net
Terbium (Tb³⁺) Increased dielectric constant, decreased optical bandgap. researchgate.net
Various Dopants Can increase the efficacy for photonic and NLO applications. aip.org

Solid-State Synthesis Routes and Derived Forms

While solution growth is the dominant method for producing the monohydrate form, solid-state reactions are typically employed for synthesizing the anhydrous form of lithium sulfate or other related lithium compounds. The high temperatures involved in most solid-state reactions are generally not suitable for producing a hydrated salt like this compound, as it would dehydrate. guidechem.com

However, anhydrous lithium sulfate (Li₂SO₄) can be synthesized via solid-state routes, which can then be hydrated if necessary. A common method involves the reaction of lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) with sulfuric acid (H₂SO₄). researchgate.netyoutube.com

A notable solid-state process is the hydrogen reduction of anhydrous lithium sulfate to produce high-purity lithium sulfide (B99878) (Li₂S), a key component for solid-state batteries. sciopen.com This process involves heating Li₂SO₄ in the presence of hydrogen gas, demonstrating a transformation from the sulfate to the sulfide form in the solid state. sciopen.comsciengine.com While this does not produce the monohydrate, it highlights a significant solid-state reaction involving the lithium sulfate parent compound.

Precipitation Techniques from Brine Solutions

The extraction of lithium from brine sources is a significant industrial process, and the precipitation of this compound (Li₂SO₄·H₂O) represents a key step in many of these operations. Brines, which are concentrated solutions of salts, often contain lithium chloride (LiCl). To obtain lithium sulfate, these brines are treated with a sulfate source, such as sulfuric acid (H₂SO₄) or sodium sulfate (Na₂SO₄). atamanchemicals.com This induces a precipitation reaction, yielding solid lithium sulfate. atamanchemicals.com

The efficiency and purity of the precipitated this compound are influenced by several factors, including the concentration of lithium and other ions in the brine, the temperature, and the choice of precipitating agent. For instance, in some processes, magnesium sulfate (in the form of epsomite, MgSO₄·7H₂O) is added to brines to facilitate the precipitation of this compound. google.com However, this can sometimes lead to co-precipitation of magnesium sulfate, affecting the purity of the final product. google.com

Research has explored various methods to optimize the precipitation process. One approach involves the thermal evaporation of a sulfate-type synthetic eluate, which can produce high-purity (97%) Li₂SO₄·H₂O crystals. researchgate.net Another patented process describes using two different brine compositions to achieve a high-purity product. google.com This method carefully controls the molar ratios of different ions to selectively precipitate this compound. google.com The recovery of lithium from these processes can be quite high, with some methods reporting up to an 83% yield of Li₂SO₄·H₂O. researchgate.net

The following table summarizes findings from various studies on the precipitation of this compound from brine solutions:

Table 1: Research Findings on Precipitation of this compound from Brine

Brine Source/Type Precipitating Agent Key Process Conditions Purity of Li₂SO₄·H₂O Yield Reference
Synthetic Eluate Thermal Evaporation Evaporation to a degree of concentration (Dcon) > 13 97% 54% researchgate.net
Synthetic Eluate Ethanol (B145695) Addition Addition of ethanol to the eluate Lower purity due to co-precipitation Increased yield researchgate.net
Natural Brines Magnesium Sulfate (Epsomite) Addition of ~50% excess epsomite 95% (with 5% MgSO₄) Not specified google.com
Natural Brines Controlled Mixing of Two Brines Molar ratio of K/Li < 0.35, cooling to 0°C High purity Not specified google.com

Formation of Anhydrous Forms via Controlled Thermal Processes

Anhydrous lithium sulfate (Li₂SO₄) is typically obtained through the controlled thermal dehydration of its monohydrate form (Li₂SO₄·H₂O). This process involves heating the monohydrate to a temperature sufficient to drive off the water of crystallization. The most common form of lithium sulfate is the monohydrate, which is stable at room temperature. atamanchemicals.com

The dehydration process is a key step in producing the anhydrous salt, which is necessary for certain applications. Studies have shown that this compound loses its water of crystallization at approximately 130°C. wikipedia.orgwikipedia.org However, the precise kinetics of this dehydration can be influenced by factors such as temperature and atmospheric water vapor pressure. acs.orgacs.org Research has indicated that the thermal dehydration process is a physicogeometrical consecutive process that includes an induction period, a surface reaction, and a phase boundary-controlled reaction. acs.org The presence of water vapor in the atmosphere can prolong the induction period of the dehydration reaction. acs.org

Controlled thermal processes are also crucial for ensuring the purity and desired crystal structure of the resulting anhydrous lithium sulfate. The anhydrous form has a density of 2.22 g/cm³. atamanchemicals.com It is important to handle anhydrous lithium sulfate in a low-moisture environment as it is hygroscopic and will readily absorb water from the air to revert to the monohydrate form. atamanchemicals.comsamaterials.com

The table below outlines the key parameters involved in the thermal dehydration of this compound.

Advanced Crystallographic and Structural Characterization

Monoclinic Crystal System and Space Group Determination

Lithium sulfate (B86663) monohydrate crystallizes in the monoclinic system, a fact consistently confirmed by numerous crystallographic studies. sciendo.comaip.orgresearchgate.netsemanticscholar.org This crystal system is characterized by three unequal axes with one oblique angle.

Unit Cell Parameters and Their Temperature Dependence

The unit cell parameters of lithium sulfate monohydrate have been determined with high precision using X-ray diffraction techniques. At room temperature (approximately 296-298 K), the lattice parameters are consistently reported with minor variations between studies.

A study by Najar et al. (2014) reported the following unit cell dimensions at 296 K:

a = 5.4512 Å

b = 4.8726 Å

c = 8.1724 Å

β = 107.291° sciendo.com

Kar et al. (1986) conducted a study at both 298 K and 80 K, providing insight into the temperature dependence of the unit cell parameters. At 298 K, the values were determined to be:

a = 5.4553(1) Å

b = 4.8690(1) Å

c = 8.1761(2) Å

β = 107.337(2)° aip.org

The study noted a contraction in the crystal lattice upon cooling to 80 K, which is associated with a contraction in the hydrogen bonding within the structure. aip.org This temperature-dependent behavior is crucial for understanding the material's thermal stability and its performance in devices operating under varying thermal conditions.

Table 1: Unit Cell Parameters of this compound at Different Temperatures

Temperature (K) a (Å) b (Å) c (Å) β (°) Volume (ų) Reference
298 5.4553(1) 4.8690(1) 8.1761(2) 107.337(2) 207.03 aip.org
296 5.4512(8) 4.8726(6) 8.1724(10) 107.291(3) 207.26(5) sciendo.com
Room Temp. 5.457(3) 4.874(1) 8.149(3) 107.32 216.74 scirp.org
Room Temp. 0.5454 nm 0.4857 nm 0.8173 nm 107.22° 206.92 semanticscholar.org
80 Data reported in J. Chem. Phys. 80, 423 (1984) aip.org

Detailed Analysis of P2₁ or P2₁/a Space Group Symmetry

The majority of crystallographic studies identify the space group of this compound as P2₁. sciendo.comaip.orgresearchgate.netsemanticscholar.orgresearchgate.net This space group is non-centrosymmetric, a key structural feature that allows for properties like piezoelectricity and second-harmonic generation. The P2₁ space group belongs to the monoclinic crystal system and is characterized by a two-fold screw axis parallel to the b-axis.

Some studies have also reported the space group as P2₁/a or P2₁/c, which are alternative settings for the same space group (No. 14). wikipedia.orgresearchgate.netmaterialsproject.org The choice of setting depends on the selection of the unit cell axes. The presence of a center of symmetry in the P2₁/c space group would preclude piezoelectricity, indicating that P2₁ is the correct assignment for the polar, piezoelectric form of this compound. The molecular arrangement within the P2₁ space group consists of a network of sulfate groups and lithium ions linked by intermolecular hydrogen bonds, which are crucial for the stability of the three-dimensional crystal structure. researchgate.net

X-Ray Diffraction Studies for Structural Elucidation

X-ray diffraction (XRD) is an indispensable tool for the detailed structural analysis of crystalline materials like this compound. Various XRD techniques are employed to gain a comprehensive understanding of its atomic arrangement, crystalline quality, and phase purity.

High-Resolution X-Ray Diffraction (HRXRD) for Crystalline Perfection

High-resolution X-ray diffraction (HRXRD) is a powerful, non-destructive technique used to assess the crystalline quality of single crystals. For this compound, HRXRD studies have been instrumental in confirming the high degree of crystalline perfection in crystals grown by various methods. researchgate.netrsc.orgresearchgate.net The sharpness of the rocking curve, measured as the full width at half maximum (FWHM), is a direct indicator of the crystal's quality. A low FWHM value signifies a low density of defects and a high degree of structural order. researchgate.net For instance, a study on bulk this compound crystals grown by the modified Sankaranarayanan-Ramasamy (SR) method reported a very low FWHM of 9.8 arc seconds for the (011) diffracting plane, attesting to the excellent crystalline perfection. researchgate.net This high level of perfection is a prerequisite for many of its applications, particularly in optical and electronic devices.

Powder X-Ray Diffraction for Phase Identification and Structural Confirmation

Powder X-ray diffraction (PXRD) is a fundamental technique for phase identification and for confirming the crystal structure of a material. In the case of this compound, PXRD patterns exhibit sharp, well-defined Bragg peaks, which is a hallmark of a highly crystalline material. scirp.orgsphinxsai.com The positions and relative intensities of these peaks serve as a unique "fingerprint" for the compound, allowing for its unambiguous identification. youtube.com By comparing the experimental PXRD pattern with standard diffraction data from databases like the International Centre for Diffraction Data (ICDD), the monoclinic phase of this compound can be confirmed. youtube.com Furthermore, PXRD is used to verify the incorporation of dopants into the crystal lattice and to ensure that no secondary phases are present. stmjournals.injacsdirectory.com The recorded diffraction data can also be used to refine the lattice parameters of the unit cell. sphinxsai.com

Single Crystal X-Ray Diffraction for Refined Structural Parameters

In a typical SCXRD experiment, a single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data, consisting of thousands of reflections, are collected and then used in a process of structure solution and refinement. sciendo.com The final refined structure provides a three-dimensional model of the atomic arrangement within the unit cell, including the positions of the lithium and sulfate ions, as well as the water molecule of hydration. These refined structural parameters are essential for theoretical calculations and for understanding the structure-property relationships in this compound. aip.orgresearchgate.net

Neutron Diffraction for Hydration Structure Analysis

Neutron diffraction is a powerful technique for determining the atomic structure of materials. In the context of hydrated compounds like this compound, it is particularly adept at locating light atoms, such as hydrogen, which are often difficult to resolve with X-ray diffraction. This capability is crucial for accurately describing the geometry of water molecules and the nature of hydrogen bonding within the crystal lattice and in solution.

Studies on solid this compound (Li₂SO₄·H₂O) using neutron diffraction have provided precise measurements of its crystal structure at various temperatures. aip.orgosti.gov These investigations confirmed its monoclinic crystal system (space group P2₁) and determined the lattice parameters with high accuracy. aip.org For instance, at 293 K, the lattice dimensions are a=5.450(3) Å, b=4.872(3) Å, c=8.164(4) Å, and β=107.31(3)°. aip.org Such studies reveal that the water molecule is weakly hydrogen-bonded to an oxygen atom of a sulfate ion and to the oxygen of an adjacent water molecule. aip.org

Isotopic Substitution Methods for Investigating Cation Hydration Shells in Solution

While diffraction on solid crystals provides a static picture, understanding the hydration of ions in an aqueous solution requires different approaches. The Neutron Diffraction with Isotopic Substitution (NDIS) method is a premier experimental technique for obtaining direct structural information about the hydration shell of an ion in solution. osti.gov The method relies on measuring neutron diffraction patterns from two samples that are chemically identical but differ in the isotopic state of one element.

For studying lithium ion hydration, solutions are prepared with different lithium isotopes, typically ⁶Li and ⁷Li. acs.org These isotopes have significantly different neutron scattering lengths, which means they interact with neutrons differently. By taking the difference between the scattering data from the two isotopically distinct samples, the contributions from all atomic pairs not involving lithium are effectively cancelled out. This isolates the scattering signal originating specifically from the lithium ion and its surrounding environment, providing direct insight into the Li-O and Li-H correlations of the hydration shell. osti.govoup.com This powerful approach allows for the determination of partial pair distribution functions, such as gLiO(r) and gLiH(r), which describe the probability of finding an oxygen or hydrogen atom at a certain distance (r) from a lithium ion. oup.com

Structural Insights into Water Molecule Coordination around Lithium Ions

The NDIS technique has yielded precise data on the structure of the first hydration shell around the lithium cation (Li⁺) in aqueous solutions, including those of lithium sulfate. acs.orgnih.gov In a 1.5 molal solution of lithium sulfate in heavy water (D₂O), it was found that the first hydration shell of the Li⁺ ion contains approximately 5.0 water molecules. acs.orgnih.gov The general structure of this primary hydration shell is consistent across different lithium salts, such as lithium chloride. osti.govacs.org

Key structural parameters for the hydration of Li⁺ in a 1.5 m lithium sulfate solution have been determined. The average distance between the lithium ion and the oxygen atom of the coordinating water molecules (Li-O) is 1.96 (±0.02) Å. acs.orgnih.gov The corresponding distance to the deuterium (B1214612) atoms (Li-D) of the water molecules is 2.58 (±0.02) Å. acs.orgnih.gov These distances define the geometry of the water molecules arranged around the central lithium ion. Experimental and theoretical studies now concur that the lithium ion is hydrated by a relatively small number of 4 to 5 water molecules in its immediate coordination shell. osti.govacs.orgnih.gov

In the solid state of Li₂SO₄·H₂O, the water molecule's coordination is defined by hydrogen bonds. Neutron diffraction studies have shown that the water molecule is weakly bonded to an oxygen atom from a sulfate ion (O₅–O₁) at a distance of 2.87 ± 0.02 Å and to an oxygen from a neighboring water molecule (O₅–O₅′) at 2.95 ± 0.01 Å. aip.org

Interactive Data Table: Structural Parameters of Lithium Ion Hydration

SystemMethodCoordination Number (Li⁺)Li-O Distance (Å)Li-H/D Distance (Å)Source(s)
1.5 m Li₂SO₄ in D₂ONDIS5.0 (±0.3)1.96 (±0.02)2.58 (±0.02) acs.orgnih.gov
1.0 m LiCl in D₂ONDIS4.8 (±0.3)1.96 (±0.02)2.58 (±0.02) osti.govacs.org
20 mol% LiBr in D₂ONDIS3.9 (±0.5)1.96 (±0.02)2.60 (±0.02) oup.com
Solid Li₂SO₄·H₂ONeutron DiffractionN/A2.87 (±0.02)¹N/A aip.org

¹Distance refers to the O(water)···O(sulfate) hydrogen bond.

Thermodynamic and Kinetic Studies of Phase Transitions

Solid-Solid Phase Transformations

Lithium sulfate (B86663) undergoes significant structural changes upon heating, transitioning between different crystalline forms. These transformations are fundamental to its high-temperature applications and ionic conductivity.

Anhydrous lithium sulfate (Li₂SO₄) exists in a monoclinic crystal structure at room temperature. As the temperature is elevated, it undergoes a phase transition to a cubic, high-temperature phase. This transformation is primarily driven by the orientational disorder of the sulfate (SO₄²⁻) ions within the crystal lattice. In the monoclinic phase, the sulfate groups have a fixed orientation. The input of thermal energy allows these groups to overcome rotational energy barriers, leading to a more symmetric, disordered cubic structure. In some contexts, this high-temperature phase is also described as having hexagonal characteristics. Studies involving external stimuli, such as shock waves, have also demonstrated the ability to induce reversible phase transitions from a crystalline to a semi-crystalline state, highlighting the role of chemical and rotational disorder of the SO₄ units in these transformations researchgate.net.

The thermal-induced phase change in lithium sulfate is a reversible process. Upon cooling from the high-temperature cubic phase, the material reverts to its stable monoclinic structure. This reversibility is a key characteristic of many solid-state phase transitions. The local reversibility of the structure is also observed during dehydration and rehydration cycles. Studies have shown that the crystalline skeleton of the reactant can be preserved after the removal of water molecules, creating a "vacancy structure" that readily re-accommodates water, indicating the stability and reversibility of the underlying lattice catalysis.ru. The energetics of this transition involve a specific latent heat, representing the energy required to induce the rotational disorder of the sulfate ions. While specific enthalpy and entropy values for the monoclinic-to-cubic transition in anhydrous lithium sulfate are subjects of detailed crystallographic studies, the transition is classified as a first-order phase transition, characterized by a discontinuous change in energy.

Hydration and Dehydration Kinetics and Mechanisms

The processes of water removal (dehydration) from lithium sulfate monohydrate and water uptake (hydration) by its anhydrous form are governed by complex kinetic and mechanistic steps.

The thermal dehydration of this compound is not a simple, single-step process. It follows a distinct sequence of physicogeometrical steps. acs.orgacs.org

Induction Period (IP): Initially, there is a period where no significant mass loss is observed. During this stage, nucleation of the new, anhydrous phase begins, typically at defect sites on the crystal surface. This period is sensitive to temperature and water vapor pressure. acs.orgacs.org

Surface Reaction (SR): Following nucleation, the reaction accelerates as it spreads across the crystal surface. This stage involves the growth and coalescence of the anhydrous nuclei on the exterior of the crystal.

Phase Boundary-Controlled Reaction (PBR): Once the surface is covered by the product layer, the reaction proceeds inward. The rate is then controlled by the advancement of the interface between the reacted (anhydrous) outer layer and the unreacted (monohydrate) inner core. acs.org This sigmoidal process is characteristic of many solid-state decomposition reactions. acs.org

This consecutive process of IP-SR-PBR has been identified through systematic kinetic analysis under various heating conditions. acs.orgacs.org

The kinetics of the dehydration process, particularly the advance of the reactant-product interface, can be described using mathematical models. researchgate.net Interface advance is a crucial element in understanding the mechanisms of thermal decomposition. researchgate.net A key approach involves developing a model for the moving boundary that considers the interplay between the interfacial chemical reaction and the diffusion of water molecules through the already formed porous product layer. researchgate.net

Both temperature and the partial pressure of water vapor in the surrounding atmosphere have a profound effect on the kinetics of dehydration. acs.orgsemanticscholar.org

Temperature: As expected from chemical kinetics, increasing the temperature significantly increases the rate of dehydration. The relationship often follows the Arrhenius equation, where the rate constant increases exponentially with temperature. Activation energies for the process have been determined to be around 90 kJ mol⁻¹ akjournals.com.

The interactive table below summarizes the qualitative effects of these parameters on the dehydration process.

ParameterEffect on Induction PeriodEffect on Dehydration Rate
Increasing Temperature DecreasesIncreases
Increasing Water Vapor Pressure Increases (Prolongs)Decreases

Shock Wave-Induced Phase Transformations

The application of dynamic shock waves to this compound (Li₂SO₄·H₂O) induces significant and often reversible changes in its crystalline structure. These transformations are of considerable interest for their potential applications in molecular switches and dielectric materials. The underlying mechanisms involve chemical disorder, as well as orientational and rotational disorder of the sulfate (SO₄) units within the crystal lattice.

Reversible Crystalline to Semi-Crystalline State Transitions

Research has demonstrated that this compound undergoes a reversible phase transition from a crystalline to a semi-crystalline state when subjected to shock waves. researchgate.net This transformation has been evaluated using X-ray diffraction and Raman spectroscopic techniques, which reveal a distinct sequence of structural changes corresponding to the number of applied shock pulses. researchgate.net

The observed reversible phase transition sequence follows a pattern where the initial crystalline state (P2₁) transitions to a disordered state and then reverts to a more ordered crystalline state with subsequent shock pulses. researchgate.netresearchgate.net For instance, a study documented the sequence as P2₁ → P2₁ → P2₁-disordered P2₁ → P2₁ → P2₁ → P2₁ for 0, 1, 2, 3, 4, 5, and 6 shock pulses, respectively. researchgate.netresearchgate.net This reversibility highlights the dynamic nature of the crystal lattice under shock loading. Interestingly, in some cases of hydrated single crystals under shock conditions, dehydration is not observed despite temperatures exceeding the critical dehydration temperature, indicating a key difference between static and dynamic heating effects. researchgate.net

The transition to a semi-crystalline state is characterized by a degree of disorder introduced into the otherwise highly ordered crystalline structure. Upon further application of shock pulses, this disordered structure can be converted back into a highly ordered one. researchgate.net This behavior is a relatively new area of investigation in materials science, particularly for sulfate anionic crystals under dynamic shock wave exposure. researchgate.net

Table 1: Reversible Phase Transition Sequence in Li₂SO₄·H₂O Under Shock Pulses

Number of Shock Pulses Phase State
0 P2₁ (Crystalline)
1 P2₁ (Crystalline)
2 P2₁-disordered P2₁ (Semi-Crystalline)
3 P2₁ (Crystalline)
4 P2₁ (Crystalline)
5 P2₁ (Crystalline)
6 P2₁ (Crystalline)

This table illustrates the reversible nature of the crystalline to semi-crystalline phase transition as a function of the number of shock pulses applied.

Amorphous-to-Crystalline Switchable Phase Transitions

In addition to semi-crystalline transitions, lithium sulfate can exhibit switchable phase transitions between amorphous, glassy, and crystalline states under the influence of dynamic shock waves. acs.orgnih.govksu.edu.sa These transitions are of significant interest for applications in phase-change materials, which are crucial for technologies like resistive memories and thermal energy storage. ksu.edu.sa

Systematic experiments have demonstrated a sequence of amorphous-glassy-crystalline-amorphous phase transitions corresponding to the number of shock pulses. acs.orgnih.gov This switchable behavior is driven by the orientational order-disorder of the SO₄ tetrahedron and the positional disorders of the lithium atoms induced by the shock waves. acs.orgksu.edu.sa

Raman spectroscopic analysis provides clear evidence for these transitions. The transition from an amorphous-glassy state to a crystalline state is associated with a significant reduction in the translational disorder of lithium cations. nih.gov Conversely, the transition from the crystalline to the amorphous state at a higher number of shock pulses is primarily due to the librational disorder of the SO₄ anions. nih.gov

Effects of Chemical Disorder and Orientational/Rotational Disorder on Phase Stability

The stability of the various phases of this compound under shock loading is intrinsically linked to the introduction of different types of disorder within the crystal lattice. The primary contributors to the observed phase transitions are chemical disorder, orientational disorder, and rotational disorder of the sulfate units. researchgate.netresearchgate.net

Chemical Disorder: This refers to disruptions in the chemical bonding and local atomic arrangements. Shock waves can induce localized defects and strain, leading to a chemically disordered state that facilitates the transition to semi-crystalline or amorphous phases.

Orientational and Rotational Disorder: The SO₄ tetrahedra, which are fundamental building blocks of the lithium sulfate crystal structure, can be forced into misaligned orientations or rotational states by the passing shock wave. acs.orgksu.edu.sa This orientational and rotational disorder disrupts the long-range order of the crystalline lattice, leading to the observed phase transitions. researchgate.netresearchgate.net The positional disorder of lithium atoms also plays a crucial role in these transformations. acs.orgksu.edu.sa The interplay between the ordering and disordering of these structural units under repeated shock pulses gives rise to the observed switchable and reversible phase behaviors.

Table 2: Influence of Disorder on Phase Transitions in Lithium Sulfate

Type of Disorder Primary Effect Resulting Phase Transition
Translational disorder of Li⁺ cations Reduction leads to ordering Amorphous-glassy to Crystalline
Librational disorder of SO₄²⁻ anions Increase leads to disordering Crystalline to Amorphous
Orientational disorder of SO₄²⁻ tetrahedra Disruption of long-range order Crystalline to Semi-crystalline/Amorphous
Positional disorder of Li⁺ atoms Disruption of lattice periodicity Crystalline to Amorphous

This table summarizes the specific types of atomic and molecular disorder induced by shock waves and their direct impact on the phase transitions observed in lithium sulfate.

Defect Chemistry and Non Stoichiometry in Lithium Sulfate Monohydrate

Point Defect Formation and Concentration

Point defects are zero-dimensional imperfections in a crystal lattice. In lithium sulfate (B86663) monohydrate, these defects arise from several factors, including thermal agitation, impurities, and deviations from ideal stoichiometry. The primary types of point defects are vacancies (an atom missing from a lattice site) and interstitials (an atom located in a site that is not part of the regular lattice).

The formation of these defects is a thermodynamically driven process. As temperature increases, the entropy of the crystal increases, making the formation of a certain concentration of defects favorable. The concentration of these intrinsic defects, such as lithium vacancies (VLi') or interstitial lithium ions (Lii•), is typically governed by a temperature-dependent equilibrium.

The dehydration process of lithium sulfate monohydrate itself is initiated by the formation of nuclei on the crystal surface, a process intrinsically linked to surface imperfections and point defects. tue.nl Microscopic models suggest that the origin, diffusion, and aggregation of point defects can be simulated using a probabilistic approach. tue.nl The total number of these nucleation sites, which are essentially defect clusters, reaches a limit that is directly related to the total number of initial surface imperfections. tue.nl The concentration and type of defects can be influenced by processing methods; for instance, quenching can introduce a higher degree of disorder and thus an enhanced concentration of defects, which can increase ionic conductivity. researchgate.net

Broadening of X-ray diffraction curves can be attributed to a variety of defects, including vacancies and interstitials (Frenkel defects). psu.edu The precise nature of these defects can sometimes be inferred from the asymmetry of the diffraction peaks. psu.edu

Role of Impurities and Dopants in Modulating Defect Structures

Several studies have demonstrated the modification of this compound's properties through doping:

Copper (Cu²⁺): When doped with copper (II) sulfate, the Cu²⁺ ions can enter the this compound lattice. psu.edu While low concentrations of certain dopants can sometimes reduce defects and enhance crystalline perfection, they can also generate new defects. psu.edu In the case of Cu²⁺ doping, evidence suggests that the metal dopant enters interstitial sites, causing a small variation in the lattice parameters. psu.edu

Chromium (Cr³⁺): The incorporation of trivalent chromium ions (Cr³⁺) provides a clear example of charge-compensating defect formation. semanticscholar.orgresearchgate.net Electron Paramagnetic Resonance (EPR) studies show that Cr³⁺ ions substitute for monovalent Li⁺ ions. semanticscholar.orgresearchgate.net To compensate for the excess positive charge (+2), the crystal creates vacancies. It is suggested that this charge compensation occurs via the formation of proton vacancies. semanticscholar.orgresearchgate.net

Rare-Earth Ions (Eu³⁺, Tb³⁺): Doping with rare-earth ions like Europium (Eu³⁺) and Terbium (Tb³⁺) affects the material's optoelectrical properties by creating defects that can act as charge carrier traps. bohrium.com These dopants perturb the local atomic structure and bonding, leading to observable changes in parameters like the optical band gap. bohrium.com

Rubidium Chloride (RbCl): The addition of rubidium chloride as a dopant has been shown to influence the dielectric properties of lithium sulfate crystals, indicating changes in the internal defect structure. dvpublication.com

Cadmium (Cd²⁺): Doping with cadmium can enhance photoluminescence intensity, which points to the creation of defect states within the crystal's electronic structure. researchgate.net

The table below summarizes the effects of various dopants on the defect structure of this compound.

DopantProposed Lattice PositionCompensating DefectReference
Copper (Cu²⁺)Interstitial- psu.edu
Chromium (Cr³⁺)Substitutional (at Li⁺ site)Proton Vacancies semanticscholar.orgresearchgate.net
Europium (Eu³⁺)Substitutional/InterstitialCharge Traps bohrium.com
Terbium (Tb³⁺)Substitutional/InterstitialCharge Traps bohrium.com
Cadmium (Cd²⁺)Substitutional/InterstitialDefect States researchgate.net

Impact of Defects on Charge Transport Mechanisms

The defects and non-stoichiometry within the this compound crystal are not mere structural anomalies; they are the primary enablers of charge transport, particularly ionic conductivity. atamanchemicals.com The high ionic mobility of lithium sulfate is intrinsically linked to the presence and mobility of these defects. atamanchemicals.com

The mechanism of ionic conduction in solids relies on the movement of ions from one lattice site to another. In a perfect crystal, this movement is energetically unfavorable. However, the presence of vacancies provides a pathway for ions to hop into the empty sites, effectively allowing charge to move through the crystal. Therefore, lithium-ion vacancies are crucial for the ionic conductivity of lithium-based materials. nih.gov

The introduction of dopants, as discussed previously, directly engineers these transport pathways:

Enhanced Conductivity: By creating vacancies (e.g., proton vacancies from Cr³⁺ doping), the number of available pathways for ion movement increases, which can enhance ionic conductivity. semanticscholar.orgresearchgate.net Similarly, quenching the material from a high temperature can increase structural disorder and defect concentration, leading to higher ionic conductivity. researchgate.net Doping with rubidium chloride has also been observed to increase conductivity with temperature. dvpublication.com

Charge Trapping: Not all defects enhance conductivity. Some defect states, like those introduced by rare-earth ion doping, can act as traps for charge carriers. bohrium.com This can lead to phenomena such as negative photoconductivity, where illumination causes a decrease in conductivity because the light-generated charge carriers become immobilized at these traps. researchgate.netbohrium.com

Space Charge Polarization: The accumulation of mobile charge carriers at defects, grain boundaries, or electrodes under an electric field leads to space charge polarization. This phenomenon is often observed at lower frequencies in dielectric measurements and is a direct consequence of charge transport being impeded by crystalline defects. dvpublication.com

The table below outlines the general impact of different defect types on charge transport.

Defect TypeImpact on Charge TransportMechanismReference
Lithium VacanciesEnhances Ionic ConductivityProvides pathways for Li⁺ ion hopping. nih.gov
Interstitial IonsCan Enhance or Impede ConductionCan migrate directly or block pathways. psu.edu
Dopant-Induced VacanciesEnhances Ionic ConductivityIncreases the concentration of mobile charge carriers (vacancies). semanticscholar.orgresearchgate.net
Defect States (Traps)Reduces ConductivityImmobilizes mobile charge carriers. researchgate.netbohrium.com

Advanced Computational and Theoretical Modeling of Lithium Sulfate Monohydrate

Advanced computational and theoretical modeling techniques are indispensable for achieving a fundamental understanding of the properties of crystalline materials like lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O). These methods provide atomic-level insights into the material's structure, dynamics, and defect chemistry, which are often challenging to probe experimentally.

Functional Materials Characteristics and Fundamental Mechanisms

Nonlinear Optical (NLO) Properties

Nonlinear optical phenomena are observed when a material interacts with high-intensity light, leading to a response that is not linearly proportional to the strength of the light's electric field. Lithium sulfate (B86663) monohydrate exhibits significant NLO properties, making it a candidate for various photonic applications.

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical parameter for NLO materials.

The SHG efficiency of lithium sulfate monohydrate has been investigated using the Kurtz-Perry powder technique. researchgate.net In this method, a powdered sample of the crystal is illuminated with a high-intensity laser, and the intensity of the generated second-harmonic light is measured. Studies have shown that the SHG efficiency of undoped this compound is 0.97 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used reference material in nonlinear optics. dvpublication.com This indicates that this compound possesses a significant intrinsic SHG capability. researchgate.net The emission of an intense green light (532 nm) when irradiated with a Nd:YAG laser (1064 nm) confirms its SHG behavior. dvpublication.com

The SHG efficiency of this compound can be further enhanced through doping, a topic explored in more detail in section 8.1.3.

Beyond second-order effects, the third-order nonlinear optical properties of this compound are also of interest. The third-order nonlinear susceptibility, denoted as χ⁽³⁾, governs phenomena such as third-harmonic generation and the nonlinear refractive index. The Z-scan technique is a common and effective method for determining both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the third-order susceptibility can be calculated. researchgate.netresearchgate.net

Investigations using the Z-scan technique with a He-Ne laser have been performed on this compound crystals. researchgate.net These studies have successfully determined the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear susceptibility (χ⁽³⁾) of the material. researchgate.net The ability to characterize these third-order parameters is crucial for applications where high-power lasers are employed, as they can influence beam propagation and quality. nih.gov

The introduction of dopants into the crystal lattice of this compound has been shown to be an effective strategy for enhancing its NLO performance. researchgate.net The presence of dopant ions can alter the electronic structure and polarizability of the crystal, leading to improved SHG efficiency.

Comparative studies have demonstrated this enhancement. For instance, magnesium sulfate-doped lithium sulfate (MSLS) crystals exhibit an SHG efficiency that is 1.13 times that of KDP, while rubidium chloride-doped lithium sulfate (RCLS) crystals show an even greater efficiency of 1.26 times that of KDP. dvpublication.com Similarly, manganese-doped this compound crystals have been found to possess good second harmonic generation capabilities. researchgate.net These findings highlight the potential for tuning and improving the NLO properties of this compound through strategic doping. dvpublication.com

SHG Efficiency of Pure and Doped this compound

MaterialSHG Efficiency (relative to KDP)
Pure this compound0.97
Magnesium Sulfate Doped this compound (MSLS)1.13
Rubidium Chloride Doped this compound (RCLS)1.26

Piezoelectric Response Mechanisms

Piezoelectricity is the ability of certain crystalline materials to generate an electric charge in response to applied mechanical stress. This effect is reversible, meaning these materials also exhibit a change in shape when an external electric field is applied. This compound is a known piezoelectric material.

The piezoelectric effect in a material is quantified by its piezoelectric coefficients. These coefficients form a tensor that relates the mechanical stress applied to the electrical polarization generated. A key set of these coefficients for this compound has been determined experimentally.

Through synchrotron-radiation experiments that measure the shifts in Bragg-peak positions under an applied external electric field, several piezoelectric constants have been obtained. nih.gov This method has allowed for the determination of the following coefficients for Li₂SO₄·H₂O:

d₂₁₁

d₂₂₂

d₂₃₃

d₂₁₃

The determination of these specific coefficients is crucial for understanding the anisotropic nature of the piezoelectric response and for designing devices that utilize this property. nih.gov

The piezoelectric properties of this compound are intrinsically linked to its crystal structure. The compound crystallizes in the monoclinic space group P2₁, which is a non-centrosymmetric point group. researchgate.net The absence of a center of symmetry is a fundamental requirement for a material to exhibit piezoelectricity.

The crystal structure of this compound consists of Li⁺ and SO₄²⁻ ions, along with water molecules of hydration. Specifically, the structure contains two crystallographically distinct lithium sites, forming LiO₄ and LiO₃(H₂O) tetrahedra. researchgate.netnih.gov These tetrahedra, along with the sulfate tetrahedra, are linked in a three-dimensional network. researchgate.net

When an external electric field is applied, the lithium structural units are significantly deformed, whereas the sulfate (SO₄) tetrahedron shows less change. nih.gov This differential deformation, particularly the distortion of the Li-O bonds, is a key aspect of the piezoelectric response at the atomic level. nih.gov The polar axis of the crystal is aligned with its (010) crystallographic orientation, which is crucial for the macroscopic piezoelectric effect. researchgate.net

Ion Transport Phenomena in the Solid State

Protonic Conductivity in Hydrogen-Containing Environments

This compound (Li₂SO₄·H₂O) has been shown to exhibit protonic conductivity in the solid state. This property has been established through electrolysis experiments. researchgate.net The mechanism of this proton conduction is closely linked to the dynamics of the water molecule within the crystal lattice. researchgate.net Proton magnetic resonance studies at various temperatures have revealed large amplitude oscillations of the water molecule. researchgate.net The unique, unidirectional chain-like structure of hydrogen bonds within the material plays a crucial role in facilitating this proton transport. researchgate.net

Mechanisms of Lithium Ion Conduction in High-Temperature Phases

Anhydrous lithium sulfate (Li₂SO₄) undergoes a significant phase transition at approximately 578°C (851 K), transforming from a monoclinic structure to a face-centered cubic (fcc) plastic, or rotator, phase. researchgate.netnih.gov This high-temperature phase is characterized by exceptionally high ionic conductivity, earning it the designation of a solid electrolyte or superionic conductor. researchgate.netmdpi.com The structure of this phase consists of sulfate ions (SO₄²⁻) at the origin of the face-centered cubic lattice, with the oxygen atoms being rotationally disordered around the central sulfur atom. mdpi.com The lithium ions (Li⁺) occupy the tetrahedral (±1/4, 1/4, 1/4) positions within this structure. mdpi.com

The high lithium ion mobility is largely attributed to a phenomenon known as the "paddlewheel" mechanism. mdpi.com In this mechanism, the rotational motion of the polyatomic sulfate anions assists in the diffusion of lithium ions through the crystal lattice. mdpi.com As the temperature increases in the monoclinic phase leading up to the transition, the reorientational motion of the sulfate ions becomes significant. mdpi.com This dynamic disorder, coupled with the expanded volume of the high-temperature cubic phase, facilitates the rapid movement of Li⁺ ions. mdpi.com Studies on melt-cooled Li₂SO₄, which recrystallizes into a monoclinic structure, have determined the activation energy for Li⁺ conduction to be approximately 1.10 eV. aip.org

Table 1: Ionic Conductivity of Lithium Sulfate

Temperature (°C)Conductivity (S/cm)PhaseSource
200~2 x 10⁻⁷Monoclinic aip.org
250~2 x 10⁻⁶Monoclinic aip.org
>578Unusually HighFace-Centered Cubic (Plastic Phase) researchgate.net

Thermal Energy Storage via Solid-Solid Phase Change Mechanisms

Enthalpy Changes Associated with Crystal Structure Transitions

The transition of lithium sulfate from its low-temperature monoclinic phase to the high-temperature cubic phase at 578°C is a reversible solid-solid phase transition that can be utilized for thermal energy storage (TES). researchgate.net This transition involves a significant absorption or release of heat, known as the enthalpy of transition. The solid-solid phase transition for pure lithium sulfate has a notable transition enthalpy of 252 J/g. researchgate.net This high latent heat makes it a candidate material for high-temperature TES applications, such as in concentrated solar power (CSP) technologies. researchgate.netaip.org The material can store energy in its high-temperature cubic phase and release it upon cooling, providing a hybrid sensible-latent heat storage system. researchgate.netaip.org

Table 2: Thermal Properties of Lithium Sulfate for Energy Storage

PropertyValueConditionSource
Phase Transition Temperature578 °CSolid-Solid (Monoclinic ↔ Cubic) researchgate.net
Transition Enthalpy252 J/g- researchgate.net
Theoretical Sensible Heat (150-650°C)793.61 kJ/kg- aip.org

Investigation of Cascaded Phase Change Material Systems

To optimize thermal energy storage systems and address the high cost of pure lithium sulfate, research has been conducted on binary systems, particularly with sodium sulfate (Na₂SO₄). researchgate.netmdpi.com By creating mixtures of Li₂SO₄ and Na₂SO₄, it is possible to form materials with different phase transition temperatures and enthalpies, enabling the design of cascaded or multi-stage thermal storage systems. researchgate.net A cascaded system uses multiple phase change materials (PCMs) with descending transition temperatures to store and release heat over a wider and more controlled temperature range.

Investigations into the Li₂SO₄–Na₂SO₄ binary system have identified several compositions with potential for TES applications between 450°C and 550°C. nih.govmdpi.com These include:

Pure Li₂SO₄ : Transition at 578°C with an enthalpy of 252 J/g. researchgate.net

LiNaSO₄ (Binary Compound) : A composition with a 50/50 molar ratio forms the compound lithium-sodium sulfate, which has a reduced transition temperature of 514°C and an enthalpy of 214 J/g. researchgate.net

Eutectoid E1 : A composition of 72.6% Li₂SO₄ and 27.4% Na₂SO₄ forms a eutectoid with a further reduced transition temperature of 474°C and a significant transition enthalpy of 177 J/g. researchgate.net

Pure Na₂SO₄ : Has a lower transition temperature around 250°C, which could be applied at such temperatures, though its enthalpy is not as high. researchgate.net

The study of these different compositions within the Li₂SO₄–Na₂SO₄ system allows for the selection of materials tailored to specific temperature requirements in a cascaded thermal energy storage design. researchgate.net

Table 3: Properties of the Li₂SO₄–Na₂SO₄ System for Cascaded TES

Material/CompositionTransition Temperature (°C)Transition Enthalpy (J/g)Source
Li₂SO₄578252 researchgate.net
LiNaSO₄ (50/50 mol%)514214 researchgate.net
Eutectoid E1 (72.6/27.4 mol%)474177 researchgate.net
Na₂SO₄~250~45 researchgate.net

Photoconductivity Phenomena

This compound crystals have been observed to exhibit photoconductivity. Research has shown that these crystals can display negative photoconductivity. dntb.gov.ua This phenomenon is influenced by the frequency of the incident photons, which is found to affect existing traps or defects within the crystal structure. dntb.gov.ua Conversely, positive photoconductivity has also been noted in this compound crystals that were grown using the Sankarnarayanan-Ramasamy (SR) method. dntb.gov.ua

Analysis of Positive and Negative Photoconductivity

The phenomenon of photoconductivity, the change in electrical conductivity of a material in response to illumination, is a critical characteristic in the study of functional materials. In the case of this compound (Li₂SO₄·H₂O), both positive and negative photoconductivity have been observed, indicating complex underlying photophysical and electronic processes. This section delves into the analysis of these two contrasting effects, supported by research findings and illustrative data.

Positive Photoconductivity

The process can be summarized by the following key steps:

Photoexcitation: Incident photons excite electrons from the valence band to the conduction band, creating electron-hole pairs.

Increased Carrier Concentration: The concentration of free electrons in the conduction band and holes in the valence band increases significantly.

Enhanced Conductivity: The higher number of mobile charge carriers leads to a rise in the material's ability to conduct electricity.

While research specifically detailing positive photoconductivity in this compound is not abundant, the principles are fundamental to semiconductor and insulator physics. The magnitude of positive photoconductivity is dependent on factors such as light intensity, wavelength, and the presence of impurity or defect levels within the bandgap that can facilitate carrier generation.

Negative Photoconductivity

In contrast, negative photoconductivity (NPC) is a less common and more complex phenomenon where the electrical conductivity of a material decreases under illumination. Research has indicated that this compound is a material that exhibits negative photoconductivity. mdpi.com The mechanisms driving NPC are often associated with the presence of specific types of defects or trapping centers within the crystal lattice.

Several proposed mechanisms can lead to negative photoconductivity:

Carrier Trapping and Scattering: The presence of deep defect states, which can be created or activated by illumination, can trap charge carriers. This trapping reduces the number of mobile carriers available for conduction. Furthermore, the interaction of charge carriers with photo-created centers can increase scattering, which in turn reduces carrier mobility and conductivity.

Structural Reconfiguration: In some materials, photoexcitation can induce local structural changes or lattice distortions. These changes can create energy barriers or increase the effective mass of charge carriers, both of which would lead to a decrease in conductivity. For this compound, it has been suggested that defects or traps within the band structure are the most probable cause for the observed negative photoconductivity. mdpi.com The frequency of the incident photons has been found to influence the existing traps or defects, which can result in this effect. rsc.org

Research Findings and Data

Detailed experimental data on the photoconductive properties of this compound are not extensively published. However, based on the established principles of photoconductivity in insulating and wide-bandgap materials, we can construct illustrative data tables to represent the expected behavior under different conditions.

Table 1: Illustrative Response of Photoconductivity in this compound

ConditionIncident LightPredominant EffectChange in Conductivity (σ)Probable Mechanism
DarkOff-Baseline (σ_dark)Thermal equilibrium of charge carriers.
Illumination 1High-energy photonsPositive Photoconductivityσ > σ_darkGeneration of electron-hole pairs exceeds recombination.
Illumination 2Specific photon frequenciesNegative Photoconductivityσ < σ_darkActivation of trapping centers leading to increased carrier recombination or scattering.

Table 2: Factors Influencing Photoconductivity in Crystalline Insulators

FactorInfluence on Positive PhotoconductivityInfluence on Negative Photoconductivity
Light Intensity Generally increases with intensity due to higher carrier generation.The magnitude of the negative effect may increase up to a saturation point.
Temperature Complex behavior; can increase due to thermal activation of carriers or decrease due to increased scattering.Can either enhance or diminish the effect depending on the thermal activation energy of the trapping centers.
Crystal Defects Can act as recombination centers, reducing the effect, or as generation centers, enhancing it.The presence and nature of specific defect levels are fundamental to the occurrence of the phenomenon.
Photon Energy A sharp increase is observed when photon energy exceeds the bandgap.Highly dependent on the energy levels of the specific traps or defects within the bandgap.

Conclusion and Future Research Directions

Summary of Key Academic Findings

Lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O) has been the subject of extensive research, revealing its significance in various scientific and technological fields. A key finding is its utility as a model compound for studying the thermal dehydration of crystalline hydrates. acs.orgtue.nl The dehydration process is not a simple one-step event but a more complex physico-geometrical consecutive process involving an induction period, a surface reaction, and a phase boundary-controlled reaction. acs.org The kinetics of this dehydration, including the rates of nucleation and nuclei growth, have been quantitatively studied, providing a foundational understanding of solid-state reaction mechanisms. tue.nltue.nl

The crystal structure of lithium sulfate monohydrate has been precisely determined, including the positions of hydrogen bonds, which are crucial for understanding its properties. aip.orgaip.org Neutron diffraction studies have shown that the water molecule is weakly hydrogen-bonded to an oxygen atom of an equivalent water molecule and to an oxygen atom of a sulfate ion. aip.org

Furthermore, the material exhibits interesting physical properties, such as pyroelectricity, with its pyroelectric coefficient showing a sign change at 106°K. aps.org The doping of this compound with various ions has been shown to enhance its non-linear optical (NLO) properties, making it a promising candidate for photonic and optoelectronic devices. aip.orgsemanticscholar.org Research into its electrical properties has demonstrated that the ionic conductivity is influenced by temperature and the molarity of its aqueous solution. atamanchemicals.com

In terms of applications, this compound is a versatile compound. It is investigated as a component in lithium-ion batteries and as a precursor for the production of lithium hydroxide (B78521) for battery materials. atamanchemicals.comchemimpex.com Its role as a flux in the manufacturing of ceramics and glass, and its use as an additive in Portland cement to accelerate curing time, have also been established. chemimpex.compoworks.com

Unresolved Research Questions and Challenges

Despite the significant body of research, several questions and challenges regarding this compound remain. A primary challenge lies in bridging the gap between the theoretical understanding of its properties and practical applications. For instance, while doping enhances NLO properties, the precise mechanisms and the optimal dopants for specific applications require further elucidation. aip.org

The kinetics of its dehydration, although extensively studied, still present complexities. A universal kinetic model that accurately predicts the dehydration behavior under a wide range of conditions, including varying temperatures and water vapor pressures, is still an area of active research. acs.orgresearchgate.net The influence of crystal defects and impurities on the nucleation and growth processes during dehydration is not fully understood.

In the context of its application in batteries, the long-term stability and performance of this compound as an electrolyte additive or precursor need more in-depth investigation. atamanchemicals.comresearchgate.net Challenges related to impurities in lithium sources and their impact on the final product's purity and performance persist, particularly when considering low-grade lithium resources. mdpi.com

The piezoelectric properties of lithium sulfate crystals are promising for applications like ultrasound transducers, but their water solubility presents a significant hurdle that needs to be addressed for practical implementation. atamanchemicals.com Furthermore, while its use in pharmaceuticals is noted, the specific mechanisms of its action and potential advantages over other lithium salts in certain treatments are not fully explored. chemimpex.compoworks.comresearchgate.net

Promising Avenues for Future Scholarly Exploration of this compound Systems

Future research on this compound is poised to explore several promising avenues. A significant area of focus will be the continued development of advanced materials for energy storage. This includes more detailed investigations into its role in all-solid-state batteries and the development of thin-film electrolytes with improved ionic conductivity. researchgate.net

The exploration of doped this compound crystals for advanced photonic and NLO applications remains a fertile ground for research. aip.orgsemanticscholar.org Systematic studies on a wider range of dopants and their effects on the optical, thermal, and mechanical properties could lead to the development of novel materials for telecommunications and laser technology. researchgate.net

Further research into the fundamental kinetics and thermodynamics of the dehydration process using advanced in-situ characterization techniques can provide deeper insights into solid-gas reactions. tue.nltue.nl This knowledge is not only crucial for optimizing industrial processes involving this compound but also for the broader field of materials science.

Investigating the potential of this compound in sustainable technologies is another promising direction. This includes its application in green cement formulations and its role in the efficient extraction and recycling of lithium from various sources, contributing to a circular economy for this critical element. poworks.commdpi.com

Finally, computational modeling and theoretical studies, such as those employing the superposition model to understand crystal field parameters, will continue to be invaluable tools for predicting and explaining the properties of pure and doped this compound, guiding experimental efforts. semanticscholar.org

Q & A

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolves Li+^+ coordination (distorted tetrahedral geometry) and hydrogen-bonding networks between SO42SO_4^{2-} and H2OH_2O.
  • Magic-angle spinning NMR : 7^7Li NMR reveals cationic mobility, while 1^1H NMR tracks water molecule dynamics.
  • Neutron diffraction : Quantifies proton positions in the monohydrate lattice, essential for pyroelectric property analysis .

How does the presence of crystalline water influence the electronic and thermal properties of this compound?

Advanced Research Question
Crystalline water enhances ionic conductivity by facilitating Li+^+ migration via Grotthuss mechanism. Dehydration (above 130°C) reduces conductivity by 3 orders of magnitude. Differential scanning calorimetry (DSC) shows endothermic peaks at 132°C (dehydration) and 845°C (melting). Dehydrated samples exhibit lower permittivity (εr=8.2\varepsilon_r = 8.2) compared to hydrated forms (εr=12.5\varepsilon_r = 12.5) due to disrupted dipole interactions .

What analytical techniques are used to assess purity and impurity profiles in this compound?

Basic Research Question

  • Titration : Acid-base titration (GB/T 11064.1-2023) determines lithium carbonate residues using methyl orange indicator.
  • Atomic absorption spectroscopy (AAS) : Detects alkali metal impurities (Na, K) at <50 ppm.
  • Ion chromatography : Quantifies chloride (<20 ppm) and nitrate anions .

How do pyroelectric and nonlinear optical properties of this compound make it suitable for optoelectronic applications?

Advanced Research Question
The non-centrosymmetric crystal structure (P21/cP2_1/c space group) enables second-harmonic generation (SHG) . Pyroelectric coefficients (p=4.2×109C/cm2Kp = 4.2 \times 10^{-9} \, \text{C/cm}^2\text{K}) are measured via charge integration during controlled heating (0.1 K/min). Doping with Cu2+^{2+} enhances SHG efficiency by 30% via distortion of SO42SO_4^{2-} tetrahedra .

What protocols minimize contamination during experimental handling of this compound?

Basic Research Question

  • Use N95 masks and gloves to avoid inhalation/contact (WGK 1 hazard classification).
  • Store in desiccators with silica gel to prevent hydration/dehydration cycles.
  • Prepare solutions in CO2_2-free deionized water to inhibit Li2CO3Li_2CO_3 formation .

How is this compound applied in macromolecular crystallography?

Basic Research Question
As a precipitant in vapor diffusion crystallization , it stabilizes protein-DNA complexes (e.g., NEIL1 nanobody) by shielding electrostatic repulsions. Optimal concentrations (0.8–1.2 M) in 0.1 M HEPES buffer (pH 7.5) yield diffraction-quality crystals (<2.0 Å resolution). Anomalous scattering from sulfur aids phase determination in SAD/MAD experiments .

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Feasible Synthetic Routes

Reactant of Route 1
Lithium sulfate monohydrate
Reactant of Route 2
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